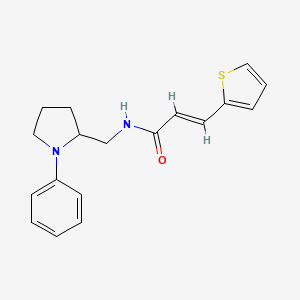

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a thiophene ring and a 1-phenylpyrrolidin-2-ylmethyl substituent. The thiophene moiety is a common pharmacophore in bioactive molecules, often contributing to receptor binding and metabolic stability .

Properties

IUPAC Name |

(E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(11-10-17-9-5-13-22-17)19-14-16-8-4-12-20(16)15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,19,21)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZYBXFCWDIJIK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known by its CAS number 1798415-02-7, is a synthetic compound characterized by its unique structure combining pyrrolidine and thiophene moieties. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is C18H20N2OS, with a molecular weight of 312.4 g/mol. The compound features a thiophene ring attached to an acrylamide structure, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2OS |

| Molecular Weight | 312.4 g/mol |

| CAS Number | 1798415-02-7 |

Synthesis

The synthesis of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves several key steps:

- Formation of Pyrrolidine Ring : Cyclization of appropriate precursors.

- Attachment of Phenyl Group : Friedel-Crafts alkylation.

- Formation of Thiophene Ring : Condensation reactions involving sulfur and dicarbonyl compounds.

- Coupling Reaction : Using coupling reagents like EDCI in the presence of a base to form the final product.

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial properties. A study screening various derivatives found that certain thiophene-containing compounds demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structures can modulate inflammatory responses. For instance, N-substituted derivatives have been evaluated for their ability to reduce pro-inflammatory cytokines in macrophage cell lines, indicating that (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide may possess similar anti-inflammatory properties .

Neuroprotective Properties

Recent research has explored the neuroprotective effects of related pyrrolidine derivatives in models of ischemic brain injury. In vivo studies demonstrated improvements in neurological function and behavior in rats treated with these compounds, suggesting that (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide could be beneficial for cognitive enhancement and neuroprotection .

The biological activity of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is likely mediated through interactions with specific molecular targets such as receptors or enzymes involved in inflammatory pathways or neuronal signaling. The exact mechanisms remain to be fully elucidated but may involve modulation of neurotransmitter systems or inhibition of inflammatory mediators.

Case Studies

- Anti-inflammatory Study : A study involving RAW 264.7 macrophage cells showed that treatment with thiophene derivatives led to a significant decrease in the production of pro-inflammatory cytokines upon LPS stimulation .

- Neuroprotective Evaluation : In a rat model, the administration of related compounds resulted in reduced neurological deficits post-stroke, supporting their potential role as neuroprotective agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acrylamide Nitrogen

DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide]

- Structure : Features a p-tolyl group (methyl-substituted phenyl) on the acrylamide nitrogen .

- Activity: Demonstrated antinociceptive effects in a mouse model of oxaliplatin-induced neuropathic pain (10 mg/kg dose). Mechanistically, it acts as a positive allosteric modulator (PAM) of α7 nAChRs and inhibits CaV2.2 channels, contributing to pain relief .

(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide

- Structure : Includes a morpholine-substituted phenyl ring with a hydroxymethyl group .

- Activity : Synthesized as a Staphylococcus aureus Sortase A inhibitor. The hydroxymethyl group improves solubility, while morpholine enhances hydrogen bonding with enzymatic targets .

- Comparison : The polar substituents in this analog contrast with the hydrophobic pyrrolidine group in the target compound, suggesting divergent applications (antibacterial vs. neurological).

Heterocyclic Modifications

DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]

- Structure : Replaces thiophene with a furan ring and introduces an N-methyl group .

- Activity: Lacks intrinsic antinociceptive activity but antagonizes DM497’s effects, likely due to altered α7 nAChR modulation. The furan’s reduced electron density compared to thiophene may weaken receptor interactions .

(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide

Functional Group Additions

(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide

- Structure : Incorporates a nitro group and a propyl chain .

- Activity : The nitro group’s electron-withdrawing nature may enhance electrophilic interactions with targets, though specific data are unavailable .

- Comparison : The nitro group could improve target engagement but may reduce metabolic stability compared to the pyrrolidine group in the target compound .

(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide

- Structure: Features a cyano group and indole ring .

- Activity: Patented for immunomodulatory and anti-inflammatory properties. The cyano group stabilizes the acrylamide’s conformation, while indole enables π-stacking .

- Comparison: The cyano group’s strong electron-withdrawing effect contrasts with the thiophene’s electron-rich nature, suggesting divergent mechanistic pathways .

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.